N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Isoxazole Ring: The isoxazole ring can be introduced through a cyclization reaction involving a suitable precursor such as a β-keto ester or a β-diketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide .
- N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]octanamide .
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-11-16(12(2)23-19-11)17(21)18-7-9-20-8-6-13-10-14(22-3)4-5-15(13)20/h4-6,8,10H,7,9H2,1-3H3,(H,18,21) |
InChI Key |
IBSKGUIGNTZVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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